Ethyl 2-cyano-2-fluoropropanoate
Overview
Description
Ethyl 2-cyano-2-fluoropropanoate is an organic compound with the molecular formula C6H8FNO2 It is a derivative of ethyl cyanoacetate, where one of the hydrogen atoms on the carbon adjacent to the nitrile group is replaced by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-2-fluoropropanoate can be synthesized through several methods. One common approach involves the fluorination of ethyl cyanoacetate. This can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures, yielding the desired product with good selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, which is crucial for scaling up the synthesis while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-2-fluoropropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Condensation Reactions: The compound can participate in Knoevenagel condensations with aldehydes or ketones to form substituted alkenes.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or primary amines in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Condensation Reactions: Catalysts such as piperidine or pyridine are often employed in these reactions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis typically involves sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted ethyl cyanoacetates.
Condensation Reactions: α,β-unsaturated esters.
Hydrolysis: 2-cyano-2-fluoropropanoic acid.
Scientific Research Applications
Ethyl 2-cyano-2-fluoropropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving nitrile hydratases and esterases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which ethyl 2-cyano-2-fluoropropanoate exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the fluorine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In condensation reactions, the compound’s active methylene group participates in the formation of carbon-carbon double bonds. The molecular targets and pathways involved vary depending on the specific context of its use.
Comparison with Similar Compounds
Ethyl 2-cyano-2-fluoropropanoate can be compared to other similar compounds, such as:
Ethyl cyanoacetate: Lacks the fluorine atom, making it less reactive in certain nucleophilic substitution reactions.
Ethyl 2-cyano-2-chloropropanoate: Contains a chlorine atom instead of fluorine, which can lead to different reactivity and selectivity in chemical reactions.
Ethyl 2-cyano-2-bromopropanoate: Similar to the chlorinated derivative but with a bromine atom, affecting its reactivity and applications.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric properties, influencing its behavior in various chemical reactions and applications.
Properties
IUPAC Name |
ethyl 2-cyano-2-fluoropropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FNO2/c1-3-10-5(9)6(2,7)4-8/h3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVAPPBSPFTOGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C#N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FNO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30292597 | |
Record name | ethyl 2-cyano-2-fluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30292597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.13 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14122-32-8 | |
Record name | NSC84020 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84020 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2-cyano-2-fluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30292597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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